molecular formula C9H10BrNO B1397138 4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one CAS No. 1127499-07-3

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one

Cat. No. B1397138
M. Wt: 228.09 g/mol
InChI Key: VSECUINYDRVDMH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one” are not specified in the search results .

Scientific Research Applications

Application Summary

The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3). Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application

The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. The specific methods of synthesis are not detailed in the source .

Results/Outcomes

Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

2. Use in Organic Synthesis

Methods of Application: The compound is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Results/Outcomes: The protodeboronation was successfully used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety And Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for “4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one” is not available in the search results .

properties

IUPAC Name

4-bromo-1-(cyclopropylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-4-11(9(12)5-8)6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSECUINYDRVDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=CC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one

Synthesis routes and methods

Procedure details

Phosphorus oxybromide (5.4 g, 18.9 mmol) was added to a solution of intermediate D2 (1.42 g, 8.6 mmol) in DMF (140 ml) and the mixture was heated at 110° C. for 1 hour. After cooling in an ice bath the solution was partitioned between water and EtOAc. After three extractions with EtOAc, the combined organic fractions were dried (Na2SO4) and the solvent was evaporated in vacuo. The crude product was purified by column chromatography (silica gel; DCM as eluent). The desired fractions were collected and evaporated in vacuo to yield intermediate D3 (1.82 g, 93%).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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